![molecular formula C18H27N3O5S B3445178 ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3445178.png)
ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate
Overview
Description
Ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate, also known as EGM-11, is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications. EGM-11 is a piperazinecarboxylate derivative that has been found to exhibit a range of biochemical and physiological effects, making it a subject of interest for researchers in various fields.
Mechanism of Action
The mechanism of action of ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to have antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
Ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has also been found to be stable under a range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. In addition, ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has not yet been tested extensively in clinical trials, and its safety and efficacy in humans are not yet fully known.
Future Directions
There are several future directions for research on ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate. Further studies are needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans. ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has shown promise in the treatment of various diseases, and further research is needed to explore its potential therapeutic applications. In addition, ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate can be modified to create new compounds with improved properties, which could lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
ethyl 4-[2-(4-ethyl-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-4-15-6-8-16(9-7-15)21(27(3,24)25)14-17(22)19-10-12-20(13-11-19)18(23)26-5-2/h6-9H,4-5,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVPRSNQCCHVMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C(=O)OCC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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